molecular formula C22H19ClN4O2 B11180362 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11180362
M. Wt: 406.9 g/mol
InChI Key: BVELZQDYLWHVBW-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the pyrazolo[1,5-a]pyrimidine scaffold with high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions, utilizing automated systems to ensure consistency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H19ClN4O2/c1-13-17(22(28)25-18-6-4-5-7-19(18)29-3)12-27-21(24-13)20(14(2)26-27)15-8-10-16(23)11-9-15/h4-12H,1-3H3,(H,25,28)

InChI Key

BVELZQDYLWHVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C=C1C(=O)NC3=CC=CC=C3OC)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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